(5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 5-chloro-3-methyl-1,3-benzothiazol-2(3H)-one, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. The pathways involved can include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Exhibiting antimicrobial and anticancer activities.
Thiazolidinones: A broad class with diverse biological activities.
Uniqueness
What sets (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer specific biological activities not seen in other similar compounds.
Properties
Molecular Formula |
C18H13ClN2OS3 |
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Molecular Weight |
405.0 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2OS3/c1-20-13-9-12(19)7-8-14(13)24-17(20)15-16(22)21(18(23)25-15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b17-15+ |
InChI Key |
SPOGOSMNNVLAQE-BMRADRMJSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)Cl)S/C1=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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